

# Application Notes and Protocols: Photochemical Reactions of 1-Diazo-2-butanone

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## Compound of Interest

Compound Name: **1-Diazo-2-butanone**

Cat. No.: **B8460531**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-Diazo-2-butanone** is an  $\alpha$ -diazocarbonyl compound that serves as a versatile building block in organic synthesis.<sup>[1][2]</sup> Upon photochemical irradiation, it undergoes highly efficient transformations, primarily the Wolff rearrangement, to generate reactive ketene intermediates.<sup>[1][3][4]</sup> This reactivity is harnessed in various synthetic applications, including homologation of carboxylic acids (Arndt-Eistert reaction), ring contractions of cyclic analogs, and the synthesis of various carboxylic acid derivatives.<sup>[1][3][4]</sup> The use of light to initiate these reactions offers mild conditions, often at room temperature, avoiding the harsher conditions of thermal or metal-catalyzed methods.<sup>[3][5]</sup>

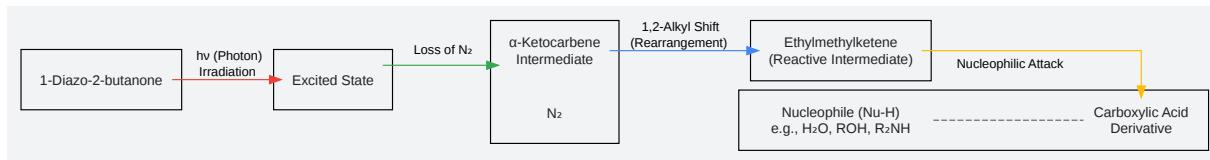
## Core Mechanism: The Photochemical Wolff Rearrangement

The cornerstone of **1-Diazo-2-butanone** photochemistry is the Wolff rearrangement. This reaction involves the conversion of the  $\alpha$ -diazoketone into a ketene through the expulsion of dinitrogen ( $N_2$ ) and a subsequent 1,2-rearrangement.<sup>[1][4]</sup>

The process begins with the absorption of a photon ( $h\nu$ ), which excites the diazo compound. This leads to the loss of a stable nitrogen molecule, generating a highly reactive  $\alpha$ -ketocarbene intermediate. This carbene then undergoes a 1,2-shift, where the alkyl group (ethyl group in this case) migrates to the carbene carbon, resulting in the formation of a ketene. While a stepwise mechanism through a carbene intermediate is often depicted, the reaction can also

proceed via a concerted pathway where the loss of nitrogen and the alkyl migration occur simultaneously.<sup>[3][4]</sup>

The resulting ketene is a valuable intermediate that is typically not isolated due to its high reactivity.<sup>[3]</sup> It is readily trapped *in situ* by various nucleophiles present in the reaction mixture.<sup>[1][5]</sup>



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Caption: Photochemical Wolff rearrangement of **1-Diazo-2-butanone**.

## Applications in Synthesis

- Homologation of Carboxylic Acids (Arndt-Eistert Synthesis): This is a classic application where a carboxylic acid is converted into its next higher homolog. The process involves converting a carboxylic acid to an acyl chloride, followed by reaction with a diazoalkane to form the  $\alpha$ -diazoketone, which is then subjected to a Wolff rearrangement. Trapping the resulting ketene with water produces a carboxylic acid with one additional methylene group.<sup>[1][4]</sup>
- Synthesis of Esters and Amides: By performing the photolysis in the presence of alcohols or amines as nucleophiles, the ketene intermediate is trapped to form esters or amides, respectively. This provides a direct route to these important functional groups.<sup>[1]</sup>
- Ring Contraction: For cyclic  $\alpha$ -diazo ketones, the Wolff rearrangement is a powerful tool for ring contraction.<sup>[1]</sup> For example, the photolysis of a cyclic  $\alpha$ -diazo ketone results in a ring-contracted product, which is useful for generating strained ring systems.<sup>[1]</sup>

## Quantitative Data Summary

The efficiency of photochemical reactions involving  $\alpha$ -diazoketones can be very high, with some studies reporting near-quantitative quantum yields. The table below summarizes data for representative  $\alpha$ -diazoketone photoreactions.

<b>α-Diazoketone Substrate</b>	<b>Light Source</b>	<b>Solvent</b>	<b>Nucleophile/Trap</b>	<b>Product</b>	<b>Yield (%)</b>	<b>Reference</b>
General α-diazoketones	Blue LEDs (450 nm)	Dichloromethane	Silanol / Isocyanide	Multicomponent Reaction Product	(Quantum Yield ~100%)	[6]
2-Diazo-3,4-bis(diphenylmethylene)cyclobutane	100W High-Pressure Hg-lamp	Benzene	Methanol	1-Methoxy carbonyl-2,3-bis(diphenylmethylene)cyclopropane	N/A	[7]
2-Diazo-3,4-bis(diphenylmethylene)cyclobutane	100W High-Pressure Hg-lamp	Benzene	Aniline	1-Phenylcarbamoyl-2,3-bis(diphenylmethylene)cyclopropane	N/A	[7]
Aryl Methyl Diazoketones	Blue LEDs (410-500 nm)	N/A	N/A	Wolff Rearrangement	Almost Quantitative Conversion	[6]
Diazo Esters	24W Blue LEDs	MeOH/H <sub>2</sub> O	(Allyloxy)benzaldehyde	Pyrone Derivatives	65-90%	[8]

## Experimental Protocols

**Safety Precaution:** Diazo compounds, particularly unpurified ones, can be explosive and should be handled with care. They are also toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions should be shielded from excessive light before controlled irradiation begins.

## Protocol 1: General Procedure for Photochemical Wolff Rearrangement and Nucleophilic Trapping

This protocol describes a general method for the photolysis of an  $\alpha$ -diazoketone like **1-Diazo-2-butanone** in the presence of a nucleophile to generate a carboxylic acid derivative.

### Materials:

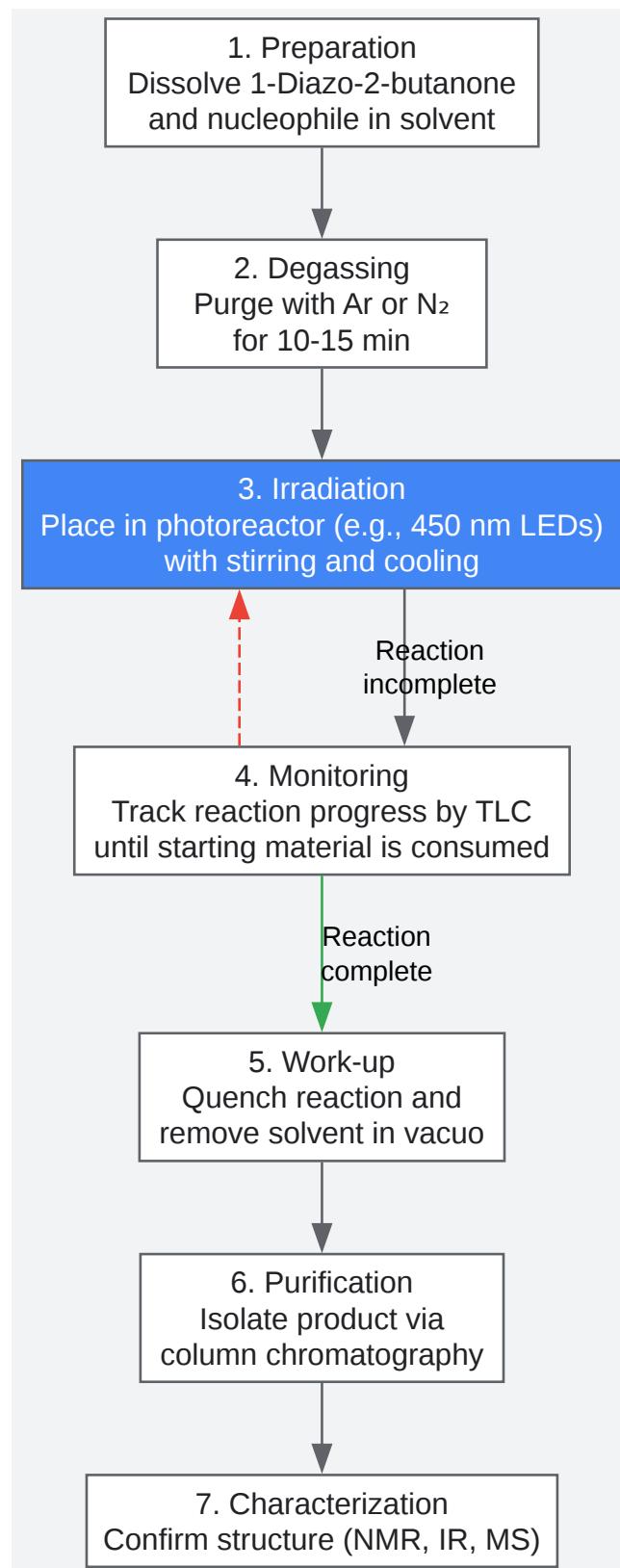
- **1-Diazo-2-butanone** (1.0 equiv)
- Nucleophile (e.g., Methanol, Aniline) (1.0 - 5.0 equiv)
- Anhydrous solvent (e.g., Dichloromethane, Benzene, Tetrahydrofuran) (to achieve 0.1 M concentration)
- Inert gas (Argon or Nitrogen)

### Equipment:

- Photoreactor equipped with a suitable light source (e.g., Blue LEDs at 450 nm, or a medium/high-pressure mercury lamp with appropriate filters)
- Reaction vessel (e.g., quartz or borosilicate glass vial/flask)
- Magnetic stirrer and stir bar
- Standard glassware for work-up and purification
- TLC plates for reaction monitoring

### Procedure:

- Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the **1-Diazo-2-butanone** (1.0 equiv) and the chosen nucleophile (e.g., methanol, 1.1 equiv).
- Solvent Addition: Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).
- Degassing: Seal the vessel and degas the solution by bubbling a gentle stream of inert gas (Argon or Nitrogen) through it for 10-15 minutes. This removes dissolved oxygen which can quench the excited state or lead to side reactions.
- Irradiation: Place the reaction vessel in the photoreactor. If using LEDs, ensure the vessel is positioned for uniform illumination. If using a lamp, a cooling system may be necessary to maintain a constant temperature (e.g., below 20 °C). Begin irradiation under magnetic stirring.<sup>[6]</sup>
- Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting diazoketone spot is completely consumed.<sup>[6]</sup> Diazoketones can be visualized under UV light and/or with a suitable stain like Hanessian stain.<sup>[6]</sup>
- Work-up: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purification: Purify the crude product using an appropriate technique, such as column chromatography on silica gel, to isolate the desired carboxylic acid derivative.
- Characterization: Characterize the purified product using standard analytical methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity.

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Caption: Experimental workflow for a typical photochemical reaction.

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